2-Pyridineacetic acid,a-(hydroxyimino)-,(az)-
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Overview
Description
2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- is a derivative of pyridine, a nitrogen-containing heterocycle. Pyridine and its derivatives are known for their significant clinical and industrial applications due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of pyridine-2-carboxylic acid with hydroxylamine under acidic conditions to introduce the hydroxyimino group . The reaction is usually carried out in a solvent like ethanol or water, and the temperature is maintained around 50-60°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistency and high yield. The purity of the final product is often enhanced through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted pyridine derivatives .
Scientific Research Applications
2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the hydroxyimino group, making it less reactive in certain reactions.
Pyridine-3-carboxylic acid: Similar structure but different position of the carboxylic group, leading to different reactivity.
Pyridine-4-carboxylic acid: Another isomer with distinct chemical properties.
Uniqueness
This functional group allows for a wider range of chemical reactions and interactions with biological targets compared to its similar compounds .
Properties
Molecular Formula |
C7H6N2O3 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-2-pyridin-2-ylacetic acid |
InChI |
InChI=1S/C7H6N2O3/c10-7(11)6(9-12)5-3-1-2-4-8-5/h1-4,12H,(H,10,11)/b9-6- |
InChI Key |
XEUZNFOODWAMRO-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/O)/C(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)C(=O)O |
Origin of Product |
United States |
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